molecular formula C14H9O4- B8365300 Monophenylterephthalate

Monophenylterephthalate

Cat. No.: B8365300
M. Wt: 241.22 g/mol
InChI Key: SCMJJGWRVSLYLK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monophenylterephthalate is a phthalate ester characterized by a phenyl group attached to the terephthalic acid backbone. Phthalates are widely utilized as plasticizers in polymer industries to enhance flexibility and durability. This compound’s aromatic structure may confer distinct physicochemical properties, such as resistance to hydrolysis and thermal stability, compared to aliphatic phthalates.

Properties

Molecular Formula

C14H9O4-

Molecular Weight

241.22 g/mol

IUPAC Name

4-phenoxycarbonylbenzoate

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H,15,16)/p-1

InChI Key

SCMJJGWRVSLYLK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Monophenylterephthalate’s phenyl group distinguishes it from analogs like mono-cyclohexyl phthalate (cyclohexyl substituent) and mono(2-carboxymethylhexyl) phthalate (MCMHP) (carboxymethylhexyl side chain). In contrast, MCMHP’s polar carboxymethyl group increases hydrophilicity, influencing its metabolic pathways .

Physicochemical Properties

Property This compound Mono-Cyclohexyl Phthalate MCMHP
Solubility Low water solubility Low water solubility Moderate (polar group)
Volatility Lower (aromatic stability) Moderate (bulky cyclohexyl) Low (high molecular weight)
Thermal Stability High (resonance stabilization) Moderate Variable (side chain effects)

MCMHP’s carboxymethylhexyl chain may enhance solubility in biological matrices, facilitating absorption .

Analytical Methods and Identification

  • This compound: Requires chromatographic techniques (e.g., HPLC) coupled with mass spectrometry for quantification in environmental samples. Structural confirmation via NMR is feasible but less documented .
  • Mono-Cyclohexyl Phthalate: Routinely analyzed using NMR with digital reference materials (e.g., ChemisTwin®), enabling rapid spectral comparison .
  • MCMHP : Identified via metabolomic profiling in biological samples, focusing on urinary biomarkers and excretion patterns .

Toxicity and Health Implications

  • This compound: Limited data exist, but its resistance to esterase cleavage may prolong systemic exposure, increasing endocrine disruption risks .
  • Mono-Cyclohexyl Phthalate: Lower acute toxicity reported due to reduced metabolite formation; however, chronic effects remain understudied .
  • MCMHP : Associated with specific biomarkers (e.g., PLS-DA VIP scores) indicating renal and hepatic stress, highlighting its metabolic burden .

Environmental Behavior and Degradation

This compound’s aromatic structure may hinder microbial degradation, leading to environmental persistence. In contrast, MCMHP’s polar groups could enhance biodegradability in aqueous systems . Cyclohexyl phthalates exhibit intermediate persistence, influenced by soil organic content and pH .

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